molecular formula C14H11N3S B389758 2-(allylsulfanyl)-3-cyano-3',6-bipyridine CAS No. 340813-00-5

2-(allylsulfanyl)-3-cyano-3',6-bipyridine

Katalognummer: B389758
CAS-Nummer: 340813-00-5
Molekulargewicht: 253.32g/mol
InChI-Schlüssel: JZNLLOANVULPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(allylsulfanyl)-3-cyano-3',6-bipyridine is a chemical compound with the molecular formula C14H11N3S and a molecular weight of 253.32 g/mol This compound features a unique structure that includes a pyridine ring substituted with a prop-2-enylsulfanyl group and a carbonitrile group

Vorbereitungsmethoden

The synthesis of 2-(allylsulfanyl)-3-cyano-3',6-bipyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-pyridin-3-ylpyridine-3-carbonitrile with prop-2-enylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-(allylsulfanyl)-3-cyano-3',6-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The prop-2-enylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

2-(allylsulfanyl)-3-cyano-3',6-bipyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(allylsulfanyl)-3-cyano-3',6-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

2-(allylsulfanyl)-3-cyano-3',6-bipyridine can be compared with similar compounds such as:

    2-Pyridinecarbonitrile: A simpler analog with a nitrile group attached to a pyridine ring.

    Nicotinonitrile: Another pyridine derivative with a nitrile group, used in various chemical syntheses.

    Furo[2,3-b]pyridine derivatives: Compounds with a fused pyridine ring system, known for their biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

340813-00-5

Molekularformel

C14H11N3S

Molekulargewicht

253.32g/mol

IUPAC-Name

2-prop-2-enylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile

InChI

InChI=1S/C14H11N3S/c1-2-8-18-14-11(9-15)5-6-13(17-14)12-4-3-7-16-10-12/h2-7,10H,1,8H2

InChI-Schlüssel

JZNLLOANVULPBZ-UHFFFAOYSA-N

SMILES

C=CCSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N

Kanonische SMILES

C=CCSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.